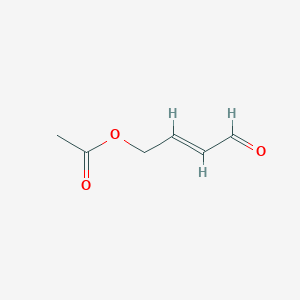

Acetic acid trans-4-oxo-but-2-enyl ester

Description

Acetic acid trans-4-oxo-but-2-enyl ester (IUPAC name: 4-oxopent-2-en-2-yl acetate) is an α,β-unsaturated ester characterized by a conjugated enone system (C=C and ketone groups) and an acetyloxy substituent. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 154.15 g/mol. The compound is structurally defined by a trans-configuration at the double bond (C2–C3) and a ketone moiety at the C4 position .

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

[(E)-4-oxobut-2-enyl] acetate |

InChI |

InChI=1S/C6H8O3/c1-6(8)9-5-3-2-4-7/h2-4H,5H2,1H3/b3-2+ |

InChI Key |

PGHQVWCJFUMFLW-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)OC/C=C/C=O |

Canonical SMILES |

CC(=O)OCC=CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Synonyms:

- 4-Oxo-pent-2-en-2-yl acetate

- Acetic acid (1-methyl-3-oxobut-1-enyl) ester

- (E)-1-Methyl-3-oxo-1-butenyl acetate

- Ethyl trans-4-oxo-2-butenoate (Note: This name refers to the ethyl ester variant, CAS 2960-66-9) .

The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors. Its enone system makes it reactive in Michael additions, Diels-Alder reactions, and nucleophilic substitutions .

Comparison with Similar Compounds

The structural and functional similarities of acetic acid trans-4-oxo-but-2-enyl ester to other α,β-unsaturated esters are critical for understanding its reactivity and applications. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Ester Group Variability: The target compound’s acetyloxy group (vs. ethyl ester in analogues) impacts solubility and electrophilicity. Ethyl esters (e.g., ethyl trans-4-oxo-2-butenoate) are more lipophilic, favoring use in hydrophobic reaction environments .

Substituent Effects: Electron-withdrawing groups (e.g., chloro in 4-chloroacetoacetic acid ethyl ester) enhance the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic attacks . Bulky substituents (e.g., chlorophenoxy in Ethyl 2-(4-chlorophenoxy)acetoacetate) influence steric hindrance, affecting regioselectivity in cycloadditions .

Reactivity and Applications: Compounds with ethoxy or phenoxy groups (e.g., Ethyl 4-ethoxy-2-oxobut-3-enoate) are preferred for constructing oxygen-containing heterocycles like furans and pyrans . The target compound’s acetyloxy group is advantageous in acyl transfer reactions, a feature exploited in prodrug design .

Synthetic Utility: While 4-chloroacetoacetic acid ethyl ester is a precursor to herbicides, the target compound’s enone system is more suited for biomedical applications, such as kinase inhibitor synthesis .

Research Findings and Data Gaps

Further research is needed to quantify its reactivity metrics (e.g., Michael acceptor potency) relative to ethyl or chloro-substituted analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.